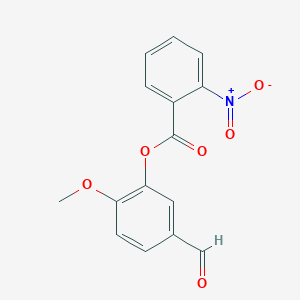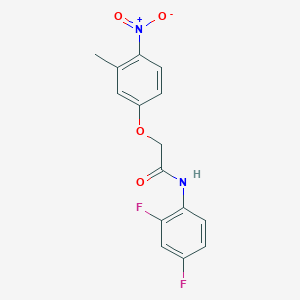
N-(2,4-difluorophenyl)-2-(3-methyl-4-nitrophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-2-(3-methyl-4-nitrophenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a difluorophenyl group, a methyl-nitrophenoxy group, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-(3-methyl-4-nitrophenoxy)acetamide typically involves the following steps:
Nitration: The starting material, 3-methylphenol, undergoes nitration to form 3-methyl-4-nitrophenol.
Etherification: 3-methyl-4-nitrophenol is then reacted with 2,4-difluoroaniline in the presence of a base to form the corresponding ether.
Acetylation: The final step involves the acetylation of the ether intermediate with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2,4-difluorophenyl)-2-(3-methyl-4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (e.g., dimethyl sulfoxide), elevated temperatures.
Major Products
Reduction: Formation of N-(2,4-difluorophenyl)-2-(3-methyl-4-aminophenoxy)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(2,4-difluorophenyl)-2-(3-methyl-4-nitrophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2,4-difluorophenyl)-2-(3-methyl-4-nitrophenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and difluorophenyl groups can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(2,4-difluorophenyl)-2-(4-nitrophenoxy)acetamide: Similar structure but lacks the methyl group on the phenoxy ring.
N-(2,4-difluorophenyl)-2-(3-methylphenoxy)acetamide: Similar structure but lacks the nitro group on the phenoxy ring.
Uniqueness
N-(2,4-difluorophenyl)-2-(3-methyl-4-nitrophenoxy)acetamide is unique due to the combination of the difluorophenyl, methyl, and nitro groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-2-(3-methyl-4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O4/c1-9-6-11(3-5-14(9)19(21)22)23-8-15(20)18-13-4-2-10(16)7-12(13)17/h2-7H,8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNWHTYHTQTPFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B5844544.png)
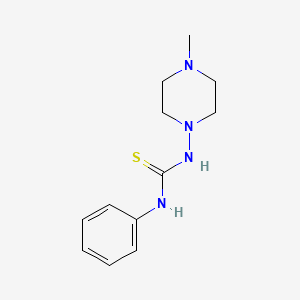
![3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline](/img/structure/B5844553.png)

![4-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5844589.png)
![Ethyl 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-B][1,6]naphthyridine-2-carboxylate](/img/structure/B5844594.png)
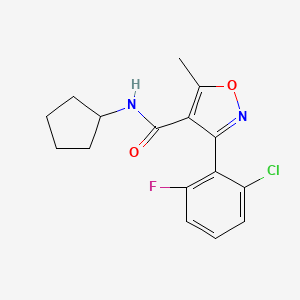

![4-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B5844618.png)
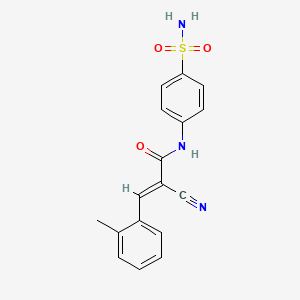
![ethyl 2-({[(3-hydroxypropyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5844638.png)
![3-CHLORO-N'~2~-[(E)-1-METHYLPROPYLIDENE]-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE](/img/structure/B5844644.png)
![(2E)-3-[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B5844646.png)
